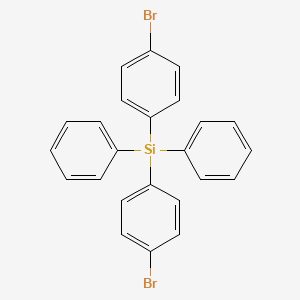

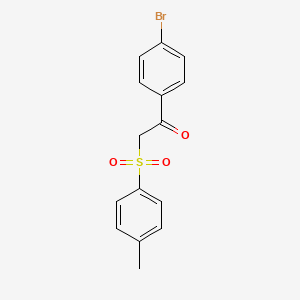

双(4-溴苯基)二苯基硅烷

描述

Synthesis Analysis

The synthesis of bis(4-bromophenyl)diphenylsilane and related compounds typically involves reactions that allow for the introduction of the silicon atom into the organic framework. For instance, one study describes the synthesis and characterization of poly(amides) derived from bis(4-(4-aminophenoxy)phenyl)methylphenylsilane and bis(4-carboxyphenyl) silane derivatives, showcasing a method to integrate diphenylsilane units into polymers (Terraza et al., 2013). Another approach involves the reaction of bis(o-phosphinophenyl)silane with metal complexes to synthesize metal(0) and metal(II) hydride complexes, highlighting the versatility of diphenylsilane derivatives in coordination chemistry (Takaya & Iwasawa, 2011).

Molecular Structure Analysis

The molecular structure of bis(4-bromophenyl)diphenylsilane and its derivatives is crucial for understanding their reactivity and properties. X-ray diffraction studies offer insights into the arrangement of atoms within these molecules. For example, the analysis of crystal structures of certain diphenylsilane compounds provides evidence of π-character localization in phenyl rings and highlights the impact of substituents on molecular geometry and stability (Cannon et al., 1978).

Chemical Reactions and Properties

Bis(4-bromophenyl)diphenylsilane participates in various chemical reactions, reflecting its reactive nature and utility in synthesis. The compound's involvement in the formation of polymeric materials through reactions with other monomers indicates its role in developing new materials with specific properties, such as enhanced thermal stability or unique optical characteristics. For instance, the synthesis of polyurethanes based on diphenylsilane derivatives demonstrates the compound's contribution to the thermal and acoustic properties of the resulting polymers (Raghu et al., 2007).

科学研究应用

有机发光二极管 (OLED)

双(4-溴苯基)二苯基硅烷已被用于合成用于有机发光二极管 (OLED) 的新型四苯基硅衍生物。这些衍生物表现出高三重态能级和热稳定性,使其适用于 OLED 中的主体材料,尤其是在基于绿色发射的器件中 (Lei Ding 等,2020 年)。

荧光和电学性质

另一个应用是在含有双(4-溴苯基)二苯基硅烷的硅中心咪唑基衍生物的制备中。这些化合物显示出高热稳定性和荧光,在紫到蓝区域发射。它们是 OLED 中蓝色发射体或空穴阻挡材料的潜在候选者,展示了在电子应用中的多功能性 (Dengxu Wang 等,2010 年)。

聚硅氧烷合成

在高分子科学中,双(4-溴苯基)二苯基硅烷已被用于合成双(3,3-二硝基丁基)聚硅氧烷。这涉及多个阶段,包括与甲基锂和三溴化磷的反应,展示了其在复杂聚合物合成过程中的作用 (Duane A. Lerdal 和 Kurt Baum,1978 年)。

热稳定聚酰亚胺

双(4-溴苯基)二苯基硅烷也是制造含硅芳香族聚酰亚胺的前体。这些聚合物表现出高热稳定性和降低的介电常数,适用于电子材料需要耐高温和电气干扰的应用 (Samal Babanzadeh 等,2010 年)。

聚合物中的电致发光

该化合物已用于改性聚芴以提高聚合物中的电致发光 (EL) 色纯度。该应用展示了其在开发具有特定光学性质的材料中的重要性,特别是在显示技术中 (J. Ishii 等,2010 年)。

超级电容器电极

双(4-溴苯基)二苯基硅烷在合成多孔多面体低聚倍硅氧烷/四苯基噻吩杂化物中也发挥了重要作用,这些杂化物被提议作为超级电容器的高性能电极材料。该应用突出了其在储能技术中的潜力 (Mohsin Ejaz 等,2022 年)。

属性

IUPAC Name |

bis(4-bromophenyl)-diphenylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Br2Si/c25-19-11-15-23(16-12-19)27(21-7-3-1-4-8-21,22-9-5-2-6-10-22)24-17-13-20(26)14-18-24/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTEBJTKMYMQRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30304982 | |

| Record name | bis(4-bromophenyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-bromophenyl)diphenylsilane | |

CAS RN |

18733-91-0 | |

| Record name | 18733-91-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-bromophenyl)diphenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30304982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)